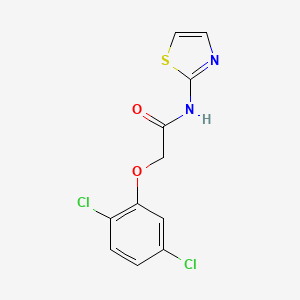

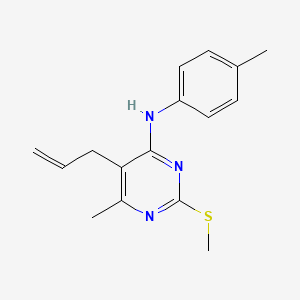

![molecular formula C13H20N2O4 B5562672 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The research on oxazoles and oxazepanes highlights their significance in synthetic organic chemistry due to their presence in biologically active molecules and potential for various applications. The methodologies for synthesizing these compounds, analyzing their molecular structures, understanding their chemical and physical properties, and studying their reactions are critical areas of investigation.

Synthesis Analysis

The synthesis of oxazole and oxazepane derivatives typically involves cyclization reactions and the use of specific synthons. For instance, Tang and Verkade (1996) discussed the synthesis of fluorescent oxazole derivatives using chiral auxiliary-bearing isocyanides (Tang & Verkade, 1996). Such methodologies might be applicable to the synthesis of 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol by analogy.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. The detailed molecular structure provides insights into the compound's stereochemistry and electronic properties, essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

The reactivity of oxazole and oxazepane derivatives with various reagents demonstrates their versatility in chemical transformations. Misra and Ila (2010) highlighted the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing substituted oxazoles (Misra & Ila, 2010). Such studies suggest pathways for functionalizing the oxazepane ring of the target compound.

Applications De Recherche Scientifique

Synthesis Techniques and Physicochemical Properties

Research has explored the synthesis of novel derivatives and their physicochemical properties, such as antioxidant activity and lipophilicity. For example, Yüksek et al. (2015) described the synthesis of new compounds characterized using spectroscopic methods and analyzed for in vitro antioxidant activities, providing insights into their structural and functional relationships (Yüksek et al., 2015).

Photoisomerization and Mechanistic Insights

Studies on the photochemistry of related compounds have revealed intricate details about photoisomerization processes, capturing elusive intermediates and providing a deeper understanding of the structural dynamics involved in such transformations. Nunes et al. (2013) conducted a study that led to the identification and characterization of nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization, offering valuable mechanistic insights (Nunes et al., 2013).

Applications in Asymmetric Synthesis

The exploration of asymmetric synthesis and multicomponent reactions has been significant, with research aiming to develop enantioselective processes for creating complex molecules. Wang et al. (2018) reviewed progress in enantioselective Passerini and Ugi reactions, highlighting challenges and advancements in the synthesis of heterocycles and macrocycles with potential therapeutic applications (Wang et al., 2018).

Heterocyclic Derivatives and Catalysis

Research has also focused on the synthesis of heterocyclic derivatives through palladium-catalyzed reactions, revealing methods for creating diverse molecules with potential biological activity. Bacchi et al. (2005) described reactions that yield tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of catalytic oxidative carbonylation (Bacchi et al., 2005).

Prototropic Tautomerism and Stability Analysis

The study of prototropic tautomerism in derivatives offers insights into the stability of different molecular forms, which is crucial for understanding their reactivity and potential applications. Lamsabhi et al. (2002) investigated the tautomerism of oxo and thioxo derivatives, providing a comprehensive analysis of their stability through density functional theory (DFT) methods (Lamsabhi et al., 2002).

Safety and Hazards

Orientations Futures

Given the significant role of isoxazoles in drug discovery and their synthetic availability, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . This includes the development of alternate metal-free synthetic routes .

Propriétés

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-9(2)5-10-6-12(19-14-10)13(17)15-3-4-18-8-11(16)7-15/h6,9,11,16H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAAFIIUZFVICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)N2CCOCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)

![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)